2-(Aminomethyl)-3-cyclopropoxypyridin-4-amine
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Overview
Description
2-(Aminomethyl)-3-cyclopropoxypyridin-4-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 2-position and a cyclopropoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxypyridin-4-amine typically involves multi-step organic reactions. One common route starts with the cyclopropylation of a pyridine derivative, followed by the introduction of the aminomethyl group through reductive amination. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high temperatures and pressures to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminomethyl and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that may involve bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyridine derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(Aminomethyl)-3-cyclopropoxypyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxypyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, while the cyclopropoxy group may enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral activity.
Aminomethyl propanol: Used in cosmetics and as a precursor to other organic compounds.
Uniqueness
2-(Aminomethyl)-3-cyclopropoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclopropyloxypyridin-4-amine |
InChI |
InChI=1S/C9H13N3O/c10-5-8-9(13-6-1-2-6)7(11)3-4-12-8/h3-4,6H,1-2,5,10H2,(H2,11,12) |
InChI Key |
HSNADZSYQAMQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2CN)N |
Origin of Product |
United States |
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